

# Physical and chemical characteristics of N-Isopentylacetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-(3-Methylbutyl)acetamide*

Cat. No.: B088304

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## In-Depth Technical Guide: N-Isopentylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral characteristics of N-Isopentylacetamide. It includes detailed experimental protocols for its synthesis and analytical characterization, designed to support research and development activities.

## Core Chemical and Physical Characteristics

N-Isopentylacetamide, also known as **N-(3-methylbutyl)acetamide**, is a secondary carboxylic acid amide.<sup>[1]</sup> It has been identified in various natural sources, including *Nicotiana tabacum*, the bacterium *Salinispura pacifica*, and as a venom component in certain paper wasp species.<sup>[2][3][4]</sup> It is also found in alcoholic beverages such as wine.<sup>[1]</sup>

## General and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of N-Isopentylacetamide are summarized below. These values are crucial for experimental design, safety assessments, and computational modeling.

Property	Value	Citation(s)
IUPAC Name	N-(3-methylbutyl)acetamide	[2]
Synonyms	N-Isopentylacetamide, N-Isoamylacetamide	[2][5]
CAS Number	13434-12-3	[3][5]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	[3][5]
Molecular Weight	129.20 g/mol	[2][3]
Exact Mass	129.115364102 Da	[5][6]
Boiling Point	217.1 °C at 760 mmHg	[5]
Density	0.859 g/cm <sup>3</sup>	[5]
Flash Point	116.4 °C	[5]
Vapor Pressure	0.135 mmHg at 25°C	[5]
Refractive Index	1.42	[5]
Water Solubility	8839 mg/L at 25 °C (estimated)	
LogP (XLogP3-AA)	1.2	[5][6]
pKa (Predicted)	16.55 ± 0.46	[5]
Hydrogen Bond Donor	1	[5]
Hydrogen Bond Acceptor	1	[5]
Rotatable Bond Count	3	[5]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Isopentylacetamide. The following tables summarize its key spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1:  $^1\text{H}$  NMR Spectral Data (Experimental)[3]

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
$\text{CH}(\text{CH}_3)_2$	0.85	d	6H
$\text{CH}_2\text{CH}$	1.33	m	2H
$\text{CH}(\text{CH}_3)_2$	1.56	sep	1H
$\text{CH}_3\text{CO}$	1.92	s	3H

Table 2.1.2:  $^{13}\text{C}$  NMR Spectral Data (Predicted)[3][7]

Note: The following data is based on computational prediction and should be confirmed by experimental analysis.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
$\text{CH}(\text{CH}_3)_2$	22.9
$\text{CH}(\text{CH}_3)_2$	26.5
$\text{CH}_3\text{CO}$	23.3
$\text{CH}_2\text{CH}$	39.2
$\text{NCH}_2$	38.0
$\text{C=O}$	173.8

## Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of the compound. The data below corresponds to the electron ionization (EI) mass spectrum.

Table 2.2.1: Key Mass Spectrometry Peaks (EI-MS)[6]

m/z	Relative Intensity	Description
30	99.99	Fragment ion
72	84.24	Fragment ion
60	75.90	Fragment ion
73	71.32	Fragment ion
100	53.12	Fragment ion
129	(low)	Molecular Ion $[M]^+$

## Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.

Table 2.3.1: Major IR Absorption Bands[8]

Wavenumber ( $\text{cm}^{-1}$ )	Description
~3450	N-H stretch (amide)
~2960	C-H stretch (aliphatic)
~1690	C=O stretch (Amide I band)
~1550	N-H bend (Amide II band)

## Experimental Protocols

### Synthesis of N-Isopentylacetamide via Acetylation

This protocol details a standard method for the synthesis of N-Isopentylacetamide by the acetylation of 3-methyl-1-butylamine (isoamylamine) with acetic anhydride.[3]

Materials:

- 3-methyl-1-butylamine (isoamylamine)

- Acetic anhydride
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Deionized water
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

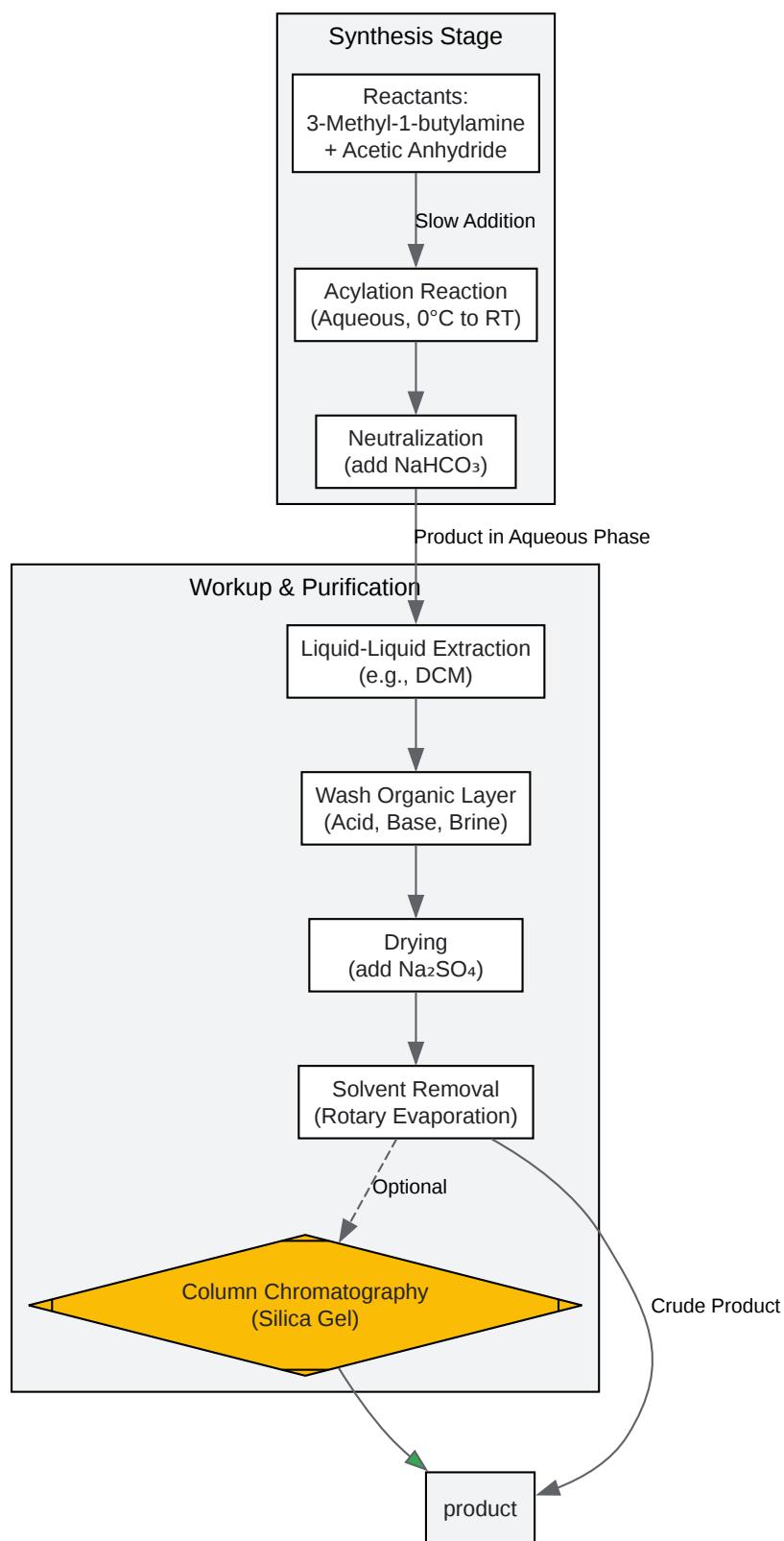
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methyl-1-butylamine in deionized water. Place the flask in an ice bath and stir to cool the solution to 0-5 °C.
- **Acylation:** While stirring vigorously, slowly add 1.1 equivalents of acetic anhydride to the cooled amine solution dropwise. Maintain the temperature below 10 °C during the addition.
- **Neutralization:** After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Slowly add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

- **Washing:** Combine the organic layers and wash sequentially with 1M HCl (optional, to remove unreacted amine), saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Isopentylacetamide.
- **Purification (Optional):** If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.<sup>[3]</sup>

## Mandatory Visualizations

### Synthesis and Purification Workflow

The following diagram illustrates the workflow for the chemical synthesis and subsequent purification of N-Isopentylacetamide.

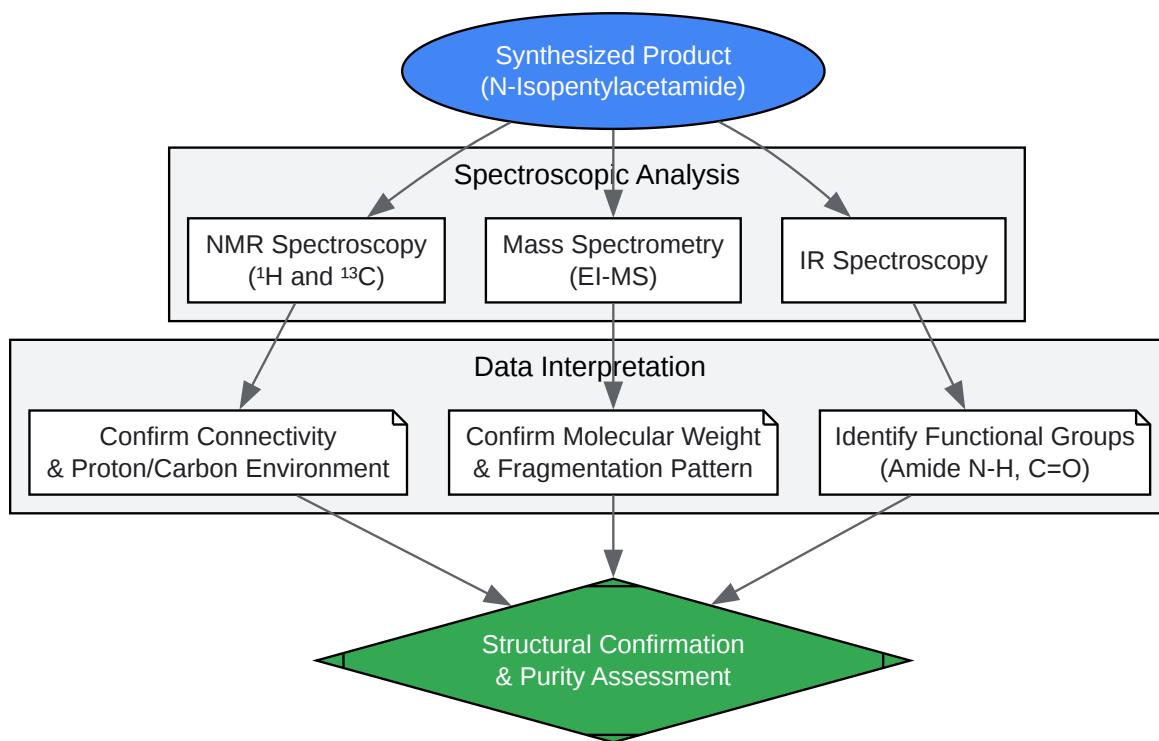


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Workflow for the synthesis and purification of N-Isopentylacetamide.

## Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized N-Isopentylacetamide to confirm its identity, structure, and purity.



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Logical workflow for the analytical characterization of N-Isopentylacetamide.

## Biological Activity and Significance

The biological role of N-Isopentylacetamide is not extensively characterized in the scientific literature.<sup>[7]</sup> It has been identified as a component of the rectal gland secretions and headspace volatiles in several fruit fly species of the Bactrocera genus, where it may function as a pheromone.<sup>[2][9]</sup> Its presence in wasp venom suggests a potential role in defense or communication.<sup>[4]</sup> Further research is required to elucidate any pharmacological or signaling pathways in mammalian systems.

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- To cite this document: BenchChem. [Physical and chemical characteristics of N-Isopentylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088304#physical-and-chemical-characteristics-of-n-isopentylacetamide>

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